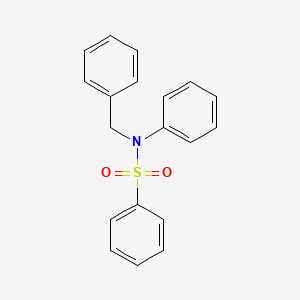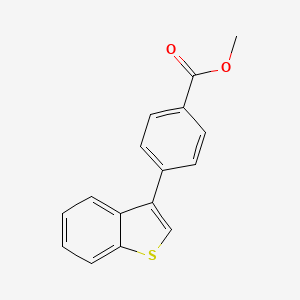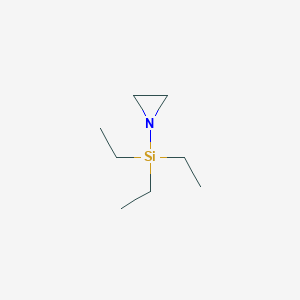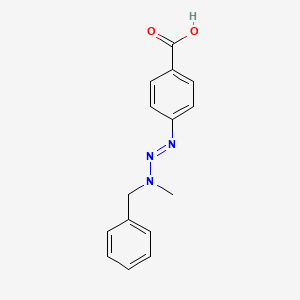
n-(4-Methyl-2-nitrophenyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methyl-2-nitrophenyl)glycine: is an organic compound with the molecular formula C9H10N2O4 It is a derivative of glycine, where the amino group is substituted with a 4-methyl-2-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methyl-2-nitrophenyl)glycine typically involves the reaction of 4-methyl-2-nitroaniline with glycine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide, and the reaction is often conducted at elevated temperatures to increase the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Methyl-2-nitrophenyl)glycine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Reduction: 4-Methyl-2-aminophenylglycine.
Oxidation: 4-Carboxy-2-nitrophenylglycine.
Substitution: Various substituted phenylglycine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-Methyl-2-nitrophenyl)glycine is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and as a precursor for the preparation of various derivatives.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of pharmaceutical compounds and as a probe to study biological pathways.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical engineering.
Mecanismo De Acción
The mechanism of action of N-(4-Methyl-2-nitrophenyl)glycine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The compound can also interact with enzymes and proteins, affecting their activity and function. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N-(4-Nitrophenyl)glycine: Similar structure but lacks the methyl group.
N-(2-Nitrophenyl)glycine: Similar structure but with the nitro group in a different position.
N-(4-Methylphenyl)glycine: Similar structure but lacks the nitro group.
Uniqueness: N-(4-Methyl-2-nitrophenyl)glycine is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical properties. The combination of these functional groups allows for a wider range of chemical reactions and applications compared to its similar compounds.
Propiedades
Número CAS |
62573-36-8 |
|---|---|
Fórmula molecular |
C9H10N2O4 |
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
2-(4-methyl-2-nitroanilino)acetic acid |
InChI |
InChI=1S/C9H10N2O4/c1-6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13) |
Clave InChI |
STDUAJYOFXORNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


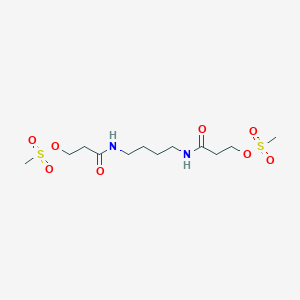
![N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine](/img/structure/B13998767.png)
![N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B13998774.png)
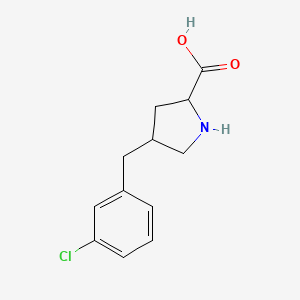

![12,14-Dimethoxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one](/img/structure/B13998792.png)
![N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline](/img/structure/B13998802.png)



